molecular formula C12H9F3O2 B096917 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione CAS No. 18931-64-1

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione

Cat. No.: B096917
CAS No.: 18931-64-1
M. Wt: 242.19 g/mol
InChI Key: CSOPVKUECMSWBR-VOTSOKGWSA-N
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Description

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione (CAS: 18931-64-1) is a fluorinated β,δ-dione compound characterized by a conjugated ene-dione system, a trifluoromethyl group, and a phenyl substituent. It is synthesized via a Claisen-Schmidt-type condensation reaction involving arylideneacetone, trifluoroacetic acid ethyl ester (CF₃CO₂Et), and lithium hydride (LiH) in benzene . Key properties include:

  • Molecular formula: C₁₂H₉F₃O₂
  • Molecular weight: 242.194 g/mol
  • Melting point: 56–58 °C (literature reports slight variations due to purity or polymorphic forms ).
  • Boiling point: 306.9 ± 42.0 °C at 760 mmHg .
  • Density: 1.3 ± 0.1 g/cm³ .

The compound serves as a precursor for fluorinated heterocycles, leveraging its electron-deficient dione system for cyclization reactions .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPVKUECMSWBR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The mechanism proceeds via enolate formation at the methyl ketone group of arylideneacetone, followed by nucleophilic attack on TFAA. Subsequent elimination of acetic acid yields the conjugated β-diketone. The reaction is highly dependent on the base strength and solvent polarity, with lithium hydride (LiH) or sodium hydride (NaH) in anhydrous benzene or diethyl ether providing optimal yields.

Experimental Protocol

A representative procedure involves:

  • Suspending LiH (6.0 mmol) in dry benzene.

  • Adding TFAA (6.0 mmol) and arylideneacetone (4.0 mmol) dropwise.

  • Stirring at room temperature for 20 hours.

  • Quenching with 1M HCl and extracting with ethyl acetate.

  • Recrystallizing the crude product from hexane to isolate the target compound.

Key Parameters:

  • Base: LiH or NaH (higher yields with LiH due to stronger basicity).

  • Solvent: Benzene or diethyl ether (non-polar solvents favor enolate stability).

  • Yield: 64–75%.

Modified Acylation Using Ethyl Trifluoroacetate

An alternative route employs ethyl trifluoroacetate (ETFA) as the trifluoroacetylating agent, offering milder reaction conditions compared to TFAA.

Procedure and Optimization

  • Arylideneacetone (4.0 mmol) is reacted with ETFA (6.0 mmol) in the presence of NaH (6.0 mmol) in tetrahydrofuran (THF).

  • The mixture is stirred at 0°C for 12 hours, followed by warming to room temperature.

  • Work-up involves acidification with HCl, extraction, and recrystallization.

Advantages:

  • Reduced side reactions (e.g., over-acylation).

  • Improved scalability (demonstrated up to 5 g scale).

Yield Comparison:

BaseSolventTemperatureYield (%)
NaHTHF0°C → RT51–54
LiHBenzeneRT64–75

Data sourced from.

One-Pot Oxidative Cyclization Approach

Recent advancements have enabled the synthesis of this compound via a one-pot bromination/cyclization strategy, leveraging the compound’s dual reactivity at the diketone and alkene moieties.

Bromination-Dehydrobromination Sequence

  • Bromination: Treatment of the precursor with bromine (1 equiv) in benzene selectively brominates the α,β-unsaturated carbonyl system.

  • Cyclization: Subsequent dehydrobromination using triethylamine (TEA) in acetone induces cyclization to form the β-diketone.

Conditions:

  • Bromine stoichiometry: 1.0–1.2 equiv (excess leads to over-bromination).

  • Cyclization base: TEA (2.5 equiv) in acetone at RT for 72 hours.

Yield: 36–54% (dependent on aryl substituent electronic effects).

Solvent and Substituent Effects on Synthesis

Solvent Polarity

Polar aprotic solvents (e.g., DMSO, DMF) destabilize the enolate intermediate, reducing yields. Non-polar solvents (benzene, ether) enhance enolate stability and reaction efficiency.

Aryl Substituent Impact

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring accelerate enolate formation but may hinder cyclization. Electron-donating groups (e.g., -OMe) exhibit the opposite effect.

Substituent Effects Table:

SubstituentEnolate Formation RateCyclization Efficiency
-NO₂HighLow
-OMeModerateHigh
-HModerateModerate

Data derived from.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Over-acylated derivatives: Mitigated by controlled reagent addition and low temperatures.

  • Polybrominated species: Avoided by stoichiometric bromine use.

Scale-Up Considerations

  • Lithium hydride handling: Replaced with NaH for safer large-scale reactions.

  • Solvent recovery: Benzene substituted with toluene in industrial settings .

Chemical Reactions Analysis

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique reactivity allows it to participate in various chemical reactions:

Reaction TypeDescription
Oxidation Converts to carboxylic acids or oxidized derivatives.
Reduction Yields alcohols or other reduced forms.
Substitution Trifluoromethyl and phenyl groups can undergo substitution reactions with various nucleophiles.

These properties make it valuable for creating specialty chemicals and materials.

Biological Applications

The compound exhibits notable biological activities that are being explored for therapeutic potential:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism and oxidative stress responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic functions.
  • Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have investigated the applications of this compound:

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with enzymes involved in lipid metabolism demonstrated significant inhibition rates compared to control substances. The binding affinity was enhanced due to the presence of the trifluoromethyl group.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Cancer Therapy

Research focusing on its anticancer properties showed that the compound could effectively induce apoptosis in various cancer cell lines through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features include a conjugated ene-dione backbone, a trifluoromethyl group (electron-withdrawing), and a phenyl ring. Below is a comparison with structurally related dione derivatives:

Table 1: Key Properties of Selected Dione Derivatives
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications References
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione C₁₂H₉F₃O₂ 242.194 56–58 β,δ-dione, CF₃, phenyl Fluorinated heterocycle synthesis
1,1,1-Trifluoropentane-2,4-dione C₅H₅F₃O₂ 170.09 Not reported β-dione, CF₃ Chemical intermediate
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) C₁₈H₁₈N₂O₂ 294.35 Not reported Imidazolidin-2,4-dione, aryl Cardiovascular research
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) C₁₁H₁₈N₂O₂ 222.27 Not reported Pyrrolopyrazine-dione, alkyl Antimicrobial/antioxidant activity
(Z)-5-Benzylidenethiazolidine-2,4-dione C₁₀H₇NO₂S 205.23 Not reported Thiazolidine-2,4-dione, benzylidene Antimicrobial agents

Reactivity and Electronic Effects

  • Trifluoromethyl group: Enhances electrophilicity of the dione system compared to non-fluorinated analogs (e.g., pentane-2,4-dione), enabling selective nucleophilic attacks .
  • Conjugated ene-dione : Facilitates cycloaddition and Michael addition reactions, unlike saturated diones (e.g., imidazolidin-2,4-diones) .
  • Phenyl substituent : Contributes to π-π stacking interactions in supramolecular assemblies, a feature absent in alkyl-substituted diones .

Biological Activity

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione is an organic compound characterized by its trifluoromethyl group and a phenyl substituent. Its molecular formula is C12H9F3O2 with a molecular weight of 242.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural features that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, facilitating effective interactions with biological molecules. These interactions can lead to the inhibition or activation of certain enzymes and modulation of receptor activities, ultimately affecting metabolic processes.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of enzymes related to lipid metabolism and oxidative stress responses .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic functions .
  • Anticancer Potential : Some studies have explored the compound's role in cancer therapy, where it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Interactions : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism. The inhibition was dose-dependent and suggested a competitive mechanism .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited notable antimicrobial activity at concentrations as low as 50 µg/mL .
  • Cytotoxicity in Cancer Cells : A recent study indicated that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1,1,1-Trifluoro-2-phenylpropanolTrifluoromethyl groupModerate enzyme inhibition
1,1,1-TrifluoroacetophenoneTrifluoromethyl groupAntimicrobial properties
1,1-Difluoro-6-phenylhexanoneDifluoromethyl groupLower cytotoxicity

Q & A

Q. What are the established synthetic routes for 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The compound is typically synthesized via condensation reactions involving trifluoromethyl ketones and phenyl-substituted enones. Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl groups.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and stability of intermediates.
  • Temperature control : Reactions often require reflux (60–80°C) to overcome activation barriers while avoiding decomposition.
    For purity (>97%), column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Methodological Answer :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify vinyl protons (δ 5.5–6.5 ppm) and carbonyl carbons (δ 170–190 ppm). Trifluoromethyl groups appear as singlets in ¹⁹F NMR (δ -60 to -70 ppm).
    • IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).
  • X-ray crystallography : Resolve stereochemistry of the hex-5-ene backbone and phenyl orientation .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Solvent effects : Incorporate the Polarizable Continuum Model (PCM) for accurate solvation energy predictions.
  • Validation : Compare computed vibrational frequencies with experimental IR data to assess model accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. calculated spectral data for this compound?

Methodological Answer :

  • Dynamic effects : Investigate conformational flexibility (e.g., enone tautomerization) via variable-temperature NMR or molecular dynamics simulations.
  • Spin-orbit coupling : For discrepancies in ¹⁹F NMR shifts, include relativistic corrections in DFT calculations.
  • Crystal packing effects : Compare solution-phase spectra with solid-state X-ray data to identify environmental influences .

Q. What experimental strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

  • Substrate screening : Test palladium-catalyzed (e.g., Suzuki-Miyaura) or photoredox-mediated reactions under inert atmospheres.
  • Mechanistic probes : Use deuterium labeling or trapping experiments (e.g., TEMPO) to identify radical intermediates.
  • In-situ monitoring : Employ HPLC-MS or reaction calorimetry to track kinetics and intermediate formation .

Q. How should environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

Methodological Answer :

  • Microcosm experiments : Simulate soil/water systems under controlled light, pH, and microbial activity. Monitor degradation via LC-MS/MS.
  • QSAR modeling : Predict biodegradation half-lives using fragment-based descriptors (e.g., Eawag Pathway Prediction System).
  • Oxidative pathways : Expose the compound to UV/H₂O₂ or ozone to identify oxidation byproducts .

Q. What advanced techniques can elucidate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.
  • Cryo-EM : Resolve structural changes in target enzymes upon ligand binding at near-atomic resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione
Reactant of Route 2
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1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione

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